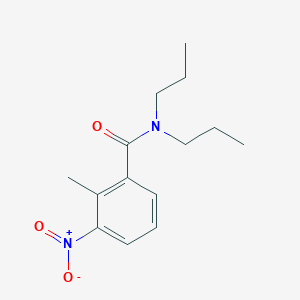
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU is a white crystalline powder that is soluble in water and has a molecular weight of 277.77 g/mol. CPPU was first synthesized in the 1980s and has since been used to enhance the growth and quality of various crops, including fruits, vegetables, and ornamental plants.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea involves the activation of cytokinin receptors in plants. Cytokinins are a class of plant hormones that play a crucial role in cell division and differentiation. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea acts as a cytokinin analog and binds to cytokinin receptors, thereby activating the cytokinin signaling pathway. This leads to an increase in cell division and differentiation, resulting in enhanced plant growth and development.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and differentiation, such as peroxidase and polyphenol oxidase. It also increases the levels of endogenous cytokinins in plants, which further promotes cell division and differentiation. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has been shown to increase the size, weight, and sugar content of fruits, as well as improve the color and firmness of fruits and vegetables.
実験室実験の利点と制限
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments. It is easy to handle and can be dissolved in water or other suitable solvents. It is also stable under a wide range of pH and temperature conditions. However, N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has some limitations, such as its high cost and potential toxicity to humans and animals. Therefore, it should be handled with care and disposed of properly.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea. One area of research could focus on the molecular mechanism of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea action and its interaction with cytokinin receptors. Another area of research could focus on the optimization of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea application methods and dosages for different crops and growing conditions. Furthermore, research could be conducted on the potential use of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea in organic farming practices and its effects on soil health and biodiversity. Overall, N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has great potential for improving crop yields and quality, and further research is needed to fully understand its mechanisms of action and potential applications.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic plant growth regulator that has been widely used in agricultural practices. It has been shown to promote cell division, increase fruit set, and improve fruit quality in various crops. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea acts as a cytokinin analog and binds to cytokinin receptors, thereby activating the cytokinin signaling pathway. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea, including the molecular mechanism of action, optimization of application methods and dosages, and potential use in organic farming practices. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has great potential for improving crop yields and quality, and further research is needed to fully understand its mechanisms of action and potential applications.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-chlorophenyl isocyanate with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a suitable solvent and catalyst. The reaction yields N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea as a white crystalline powder, which can be purified using various techniques, such as recrystallization and column chromatography.
科学的研究の応用
N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit set, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and tomatoes. N-(4-chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea has also been used to enhance the growth and quality of ornamental plants, such as carnations and chrysanthemums.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-2-3-10-16-17-12(19-10)15-11(18)14-9-6-4-8(13)5-7-9/h4-7H,2-3H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPOQYOWLPASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970874 |
Source


|
| Record name | N-(4-Chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5553-22-0 |
Source


|
| Record name | N-(4-Chlorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)

![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
